![molecular formula C21H15ClF3N3O3 B2746700 (Z)-[amino(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 3-methylbenzoate CAS No. 1025277-28-4](/img/structure/B2746700.png)

(Z)-[amino(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 3-methylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

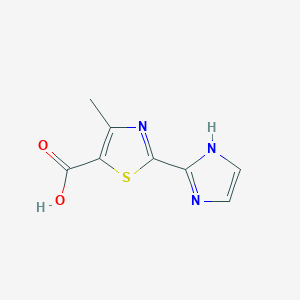

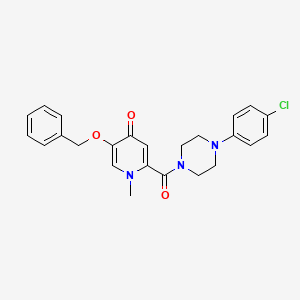

The compound contains several functional groups, including an amino group, a phenyl group, a pyridine ring, and a trifluoromethyl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring and the phenyl group would likely contribute to the compound’s aromaticity, while the trifluoromethyl group could add to its electronegativity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amino groups could potentially participate in acid-base reactions, while the pyridine ring could undergo electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could in turn affect its solubility and stability .Wissenschaftliche Forschungsanwendungen

Synthesis and Mesomorphic Properties of Heterocyclic Compounds

A study by Ong et al. (2018) delved into the synthesis and characterization of new calamitic liquid crystals incorporating a heterocyclic (pyridine) core, imine, and ester linkers, showcasing their thermotropic behaviors. This research contributes to the understanding of liquid crystal technology and its applications in displays and sensors (Ong et al., 2018).

Nucleophilic Substitution Reactions

Koh et al. (1999) investigated the kinetics of reactions between thiophenyl 4-nitrobenzoates and pyridines, shedding light on nucleophilic substitution mechanisms. This study is relevant for designing synthetic pathways in pharmaceutical and organic chemistry (Koh et al., 1999).

Polymeric Materials with Advanced Optical Properties

Takagi et al. (2013) reported the synthesis and optical properties of poly(p-benzamide)s bearing oligothiophene, demonstrating controlled polymerization and potential applications in optoelectronic devices (Takagi et al., 2013).

Metal-Organic Frameworks and Catalysis

Tzimopoulos et al. (2010) synthesized and studied triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, exploring their structural and physicochemical properties. This research offers insights into the design of catalytic and functional materials for various applications (Tzimopoulos et al., 2010).

Pesticidal Applications

Kumar and Chaudhary (2010) conducted pesticidal studies on azo-based heterocyclic Schiff base compounds, demonstrating enhanced antipestal activities. This highlights the potential of such compounds in developing new pesticides (Kumar & Chaudhary, 2010).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

[(Z)-[amino-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClF3N3O3/c1-12-3-2-4-14(9-12)20(29)31-28-18(26)13-5-7-16(8-6-13)30-19-17(22)10-15(11-27-19)21(23,24)25/h2-11H,1H3,(H2,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLICBHIXWAJBGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)ON=C(C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C(=O)O/N=C(/C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)\N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClF3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2746618.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2746621.png)

![N-(2-ethoxyphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2746626.png)

![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2746627.png)

![9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-amine](/img/structure/B2746632.png)

![[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2746639.png)